(4E)-2-(4-fluorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a fluorophenyl group and a methoxypropoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methoxy-4-propoxybenzaldehyde in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-CHLOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4E)-2-(4-BROMOPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The presence of the fluorophenyl group in (4E)-2-(4-FLUOROPHENYL)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18FNO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4E)-2-(4-fluorophenyl)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18FNO4/c1-3-10-25-17-9-4-13(12-18(17)24-2)11-16-20(23)26-19(22-16)14-5-7-15(21)8-6-14/h4-9,11-12H,3,10H2,1-2H3/b16-11+ |
InChI Key |
QBJAUPMMZKFLBC-LFIBNONCSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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